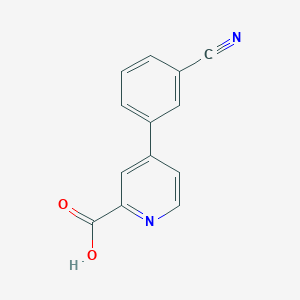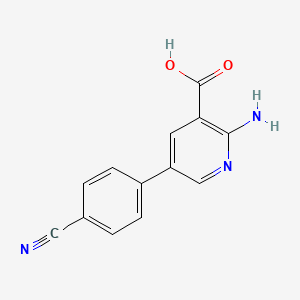
2-(2-Formylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Formylphenyl)nicotinic acid, 95% (2FPA) is an organic compound belonging to the family of nicotinic acids. It is a white, crystalline solid with a melting point of 109-111 °C. 2FPA has a variety of applications in organic synthesis, including as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. 2FPA is also used in a variety of scientific research applications, including in the study of biochemical and physiological effects and in laboratory experiments.
Applications De Recherche Scientifique
2-(2-Formylphenyl)nicotinic acid, 95% has a variety of applications in scientific research. It is used as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It is also used in the study of biochemical and physiological effects and in laboratory experiments.
Mécanisme D'action
2-(2-Formylphenyl)nicotinic acid, 95% acts as a ligand in coordination chemistry. It binds to metal ions, such as zinc and copper, and forms coordination complexes. These complexes are stable and can be used in a variety of reactions.
Biochemical and Physiological Effects
2-(2-Formylphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that 2-(2-Formylphenyl)nicotinic acid, 95% has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Formylphenyl)nicotinic acid, 95% has a number of advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized. It is also a relatively inexpensive reagent. However, it is important to note that 2-(2-Formylphenyl)nicotinic acid, 95% is a highly reactive compound and should be handled with care.
Orientations Futures
There are a number of potential future directions for the study of 2-(2-Formylphenyl)nicotinic acid, 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted into its use as a reagent for the synthesis of various compounds and its potential use as a catalyst for the synthesis of heterocyclic compounds. Finally, further research could be conducted into its use as a ligand in coordination chemistry and its potential applications in the study of metal ion binding.
Méthodes De Synthèse
2-(2-Formylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most commonly used method is the reaction of formic acid and phenylacetic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at temperatures of up to 100 °C. The reaction yields a mixture of 2-(2-Formylphenyl)nicotinic acid, 95% and other by-products, which can be separated by column chromatography.
Propriétés
IUPAC Name |
2-(2-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)12-11(13(16)17)6-3-7-14-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNUXNWJWZYMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687011 |
Source


|
| Record name | 2-(2-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formylphenyl)nicotinic acid | |
CAS RN |
566198-42-3 |
Source


|
| Record name | 2-(2-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














